molecular formula C12H12ClF3N2O B8556536 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(dimethylamino)-2-buten-1-one

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(dimethylamino)-2-buten-1-one

Cat. No. B8556536
M. Wt: 292.68 g/mol
InChI Key: XVSQFSJVWJMNRF-UHFFFAOYSA-N
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Patent
US08124760B2

Procedure details

1.0 g of 2-acetyl-3-chloro-5-(trifluoromethyl)pyridine and 715 mg of N,N-dimethylacetamide dimethyl acetal were reacted in 6 mL of toluene at 100° C. for 14 hours. The reaction liquid was concentrated under reduced pressure, and the obtained residue was purified by silica gel column chromatography (eluent: ethyl acetate) to obtain 869 mg of 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(dimethylamino)-2-buten-1-one (after-mentioned intermediate No. IV-1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
715 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[C:9]([Cl:10])=[CH:8][C:7]([C:11]([F:14])([F:13])[F:12])=[CH:6][N:5]=1)(=[O:3])[CH3:2].CO[C:17](OC)([N:19]([CH3:21])[CH3:20])[CH3:18]>C1(C)C=CC=CC=1>[Cl:10][C:9]1[C:4]([C:1](=[O:3])[CH:2]=[C:17]([N:19]([CH3:21])[CH3:20])[CH3:18])=[N:5][CH:6]=[C:7]([C:11]([F:13])([F:14])[F:12])[CH:8]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)C1=NC=C(C=C1Cl)C(F)(F)F
Name
Quantity
715 mg
Type
reactant
Smiles
COC(C)(N(C)C)OC
Name
Quantity
6 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction liquid
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel column chromatography (eluent: ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC=C(C1)C(F)(F)F)C(C=C(C)N(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 869 mg
YIELD: CALCULATEDPERCENTYIELD 66.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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